
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group and a dimethylphenethyl group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride typically involves the reaction of 2-methoxy-alpha,5-dimethylphenethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反応の分析
Types of Reactions
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and dimethylphenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
4-(2-Methoxy-alpha,5-dimethylphenethyl)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-alpha,5-dimethylphenethylamine: A precursor in the synthesis of the target compound.
Morpholine derivatives: Compounds with similar structural features but different substituents on the morpholine ring.
Phenethylamine derivatives: Compounds with similar phenethylamine moieties but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
101356-61-0 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC名 |
4-[1-(2-methoxy-5-methylphenyl)propan-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-4-5-15(17-3)14(10-12)11-13(2)16-6-8-18-9-7-16;/h4-5,10,13H,6-9,11H2,1-3H3;1H |
InChIキー |
XZMMEHIEZZGTPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CC(C)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


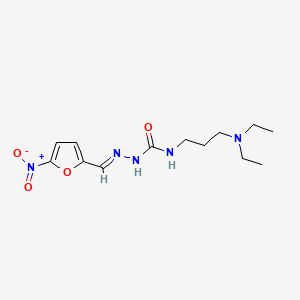
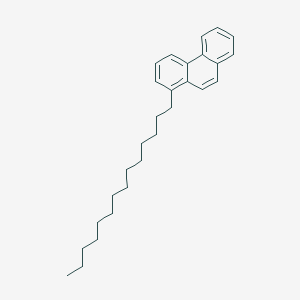


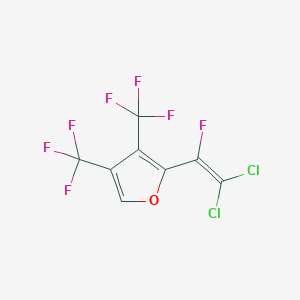
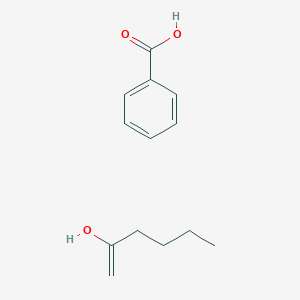

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
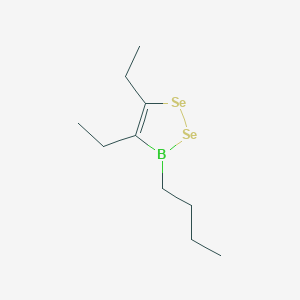
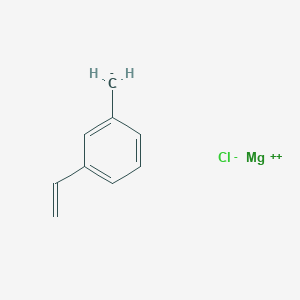

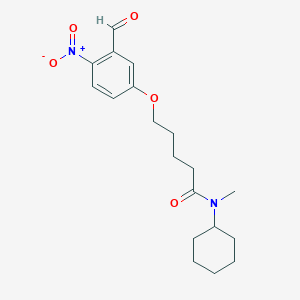

![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
